N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride
Description
This compound is a benzothiazole-based propanamide derivative with a 6-fluoro substitution on the benzo[d]thiazole ring, a dimethylaminoethyl side chain, and a phenylthio group attached to the propanamide backbone. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS2.ClH/c1-23(2)11-12-24(19(25)10-13-26-16-6-4-3-5-7-16)20-22-17-9-8-15(21)14-18(17)27-20;/h3-9,14H,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHRJSVJHMFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H23ClFN3O2S
- Molecular Weight : Approximately 433.00 g/mol
- IUPAC Name : N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide; hydrochloride
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific kinases involved in various signaling pathways. The inhibition of these kinases can lead to alterations in cell proliferation and survival pathways, which are often dysregulated in cancer and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound interacts with various protein kinases, potentially impacting downstream signaling pathways critical for cell growth and survival.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is required to elucidate its mechanism of action in this context.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits specific kinases involved in tumor growth and progression. |
| Antimicrobial | Exhibits potential antimicrobial properties, requiring further investigation. |
| Anti-inflammatory | Benzothiazole derivatives have shown anti-inflammatory effects, suggesting potential applications in inflammatory diseases. |
Case Studies and Research Findings
-
In Vitro Studies on Cancer Cells
- A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved the downregulation of key survival pathways mediated by specific kinases.
-
Antimicrobial Evaluation
- In vitro assays revealed that the compound exhibited activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Further studies are needed to determine its efficacy in vivo.
-
Comparison with Related Compounds
- Similar compounds were evaluated for their biological activities. For instance, N-[2-(dimethylamino)ethyl]-4-(methylsulfonyl)-N-(5-fluoro-benzothiazol-2-yl)benzamide demonstrated notable anticancer properties, indicating that structural modifications can significantly influence biological outcomes.
Future Directions
The unique combination of functional groups in this compound suggests it may have a distinct therapeutic profile compared to other benzothiazole derivatives. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
- Structural Modifications : Exploring analogs to enhance potency and selectivity for target kinases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable anticancer properties. The structural features of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride suggest potential efficacy against various cancer types. Studies have shown that modifications in the benzothiazole core can lead to enhanced cytotoxicity against cancer cell lines, making this compound a candidate for further development in cancer therapies .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its mechanism of action . The presence of the dimethylamino group may enhance its interaction with microbial membranes, thus contributing to its antimicrobial effects.
Kinase Inhibition
This compound has shown promise as a kinase inhibitor. Kinases play crucial roles in various signaling pathways associated with cancer progression and other diseases. The compound's ability to inhibit specific kinases could pave the way for its application in targeted cancer therapies .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds within the benzothiazole class:
- Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against human breast cancer cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Kinase Inhibitors : Another research effort focused on developing kinase inhibitors derived from benzothiazole structures, which showed significant promise in preclinical models for treating various cancers .
Chemical Reactions Analysis
Amide Hydrolysis
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the C–N bond.
Nucleophilic Substitution at the Imidazole Ring
The 1H-imidazole ring undergoes electrophilic substitution at the C-4/C-5 positions.
Research Findings :
Palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) efficiently introduces aryl/heteroaryl groups to the imidazole ring .
Functionalization of the Pyridine Ring
The pyridin-2-yl group participates in coordination and substitution reactions.
Demethylation of the 4-Methoxyphenyl Group
The methoxy group is susceptible to demethylation under strong acidic conditions.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C, 4 hrs | Boron tribromide | 3-(4-Hydroxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | ~70–85% |
Key Note :
This reaction is critical for generating phenolic intermediates for further derivatization (e.g., sulfonation) .
Reductive Amination of the Ethylamine Linker
The ethylamine chain can undergo reductive amination to introduce alkyl/aryl groups.
| Reaction Type | Conditions | Reagents | Products | Yield | References |
|------------------------|--------------------------|-------------------------------|
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- 6-Fluoro vs. 6-Trifluoromethyl/6-Chloro: N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (EP3348550A1): The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to fluorine. However, the bulkier CF₃ group may reduce binding affinity in sterically sensitive targets . N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Hydrochloride (CAS 1215480-59-3): The chloro substituent offers moderate electronegativity but lower lipophilicity than fluorine. The dioxoisoindolinyl group adds steric bulk, increasing molecular weight (493.4 g/mol vs. ~436 g/mol for the target compound) .
Modifications in the Side Chain
- Dimethylaminoethyl vs. Diethylaminoethyl: N-(2-(Diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide Hydrochloride (CAS 1215620-38-4): Replacing dimethylamino with diethylamino increases hydrophobicity (C₂₁H₂₅ClFN₃O₃S₂, MW 486.0 g/mol) but may reduce blood-brain barrier penetration due to larger alkyl groups .
Variations in the Thioether-Linked Aromatic Group
- Phenylthio vs.
Data Table: Key Structural Analogs and Properties
*Exact molecular formula inferred from structural analogs in –14.
Research Findings and Implications
- Biological Activity : Fluorine and trifluoromethyl groups on benzothiazole rings are associated with enhanced receptor binding in neurological targets (e.g., serotonin receptors) due to their electronegativity and size .
- Synthetic Accessibility : Microwave-assisted synthesis (e.g., EP3348550A1) improves yields for trifluoromethyl derivatives (~70–89%) compared to conventional methods for fluorine analogs .
- Pharmacokinetics : Higher molecular weight analogs (>450 g/mol) may face challenges in oral bioavailability, whereas compounds like the target compound (~436 g/mol) balance solubility and permeability .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions.
- Step 2: Introduction of the dimethylaminoethyl group through nucleophilic substitution or coupling reactions.
- Step 3: Attachment of the phenylthio-propanamide moiety using thioetherification or amide coupling.
- Purification: Chromatography or recrystallization is critical for isolating the hydrochloride salt form .
Optimization Strategies:
- Reaction Conditions: Control temperature (e.g., reflux in acetonitrile) and use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Yield Improvement: Monitor intermediates via TLC (hexane:ethyl acetate solvent systems) to minimize side products .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., dimethylaminoethyl protons at δ ~2.2–2.5 ppm) and confirms aromatic fluorobenzo[d]thiazole signals .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~500–550 Da).
- X-ray Crystallography: Resolves 3D conformation, including bond angles and spatial arrangement of the phenylthio group .
Basic: How is the compound’s biological activity initially assessed?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay) and microbial strains (MIC determination).
- Target Binding: Fluorescence polarization assays evaluate interactions with enzymes like kinases or proteases.
- Dose-Response Curves: Establish EC50/IC50 values to quantify potency .
Advanced: How can structure-activity relationship (SAR) studies guide optimization?
Methodological Answer:
- Modular Modifications: Vary substituents (e.g., fluorine position on benzo[d]thiazole, phenylthio group) to assess impact on activity.
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with dimethylaminoethyl) .
- Data-Driven Design: Compare with analogs (e.g., ’s table) to prioritize structural changes enhancing solubility or target affinity .
Advanced: What methods evaluate stability under physiological conditions?
Methodological Answer:
- Hydrolysis Studies: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC.
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated breakdown.
- Thermal Analysis: DSC/TGA determines melting points and thermal decomposition profiles .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration).
- Batch Analysis: Compare purity levels (HPLC ≥95%) to rule out impurities affecting results.
- Mechanistic Studies: Use siRNA knockdown or competitive binding assays to confirm target specificity .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Focus on π-π stacking with benzo[d]thiazole and salt bridges with the hydrochloride group.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous environments .
Advanced: What analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC Method Development: Optimize mobile phase (e.g., acetonitrile/0.1% TFA) for peak resolution.
- Forced Degradation Studies: Expose to heat, light, and oxidizers to validate stability-indicating methods .
Advanced: How to design comparative studies with structural analogs?
Methodological Answer:
- Select Analogs: Prioritize compounds with variations in fluorination (e.g., 4- vs. 6-fluoro) or substituents (e.g., morpholine vs. dimethylaminoethyl).
- Benchmark Metrics: Compare logP, IC50, and solubility (e.g., ’s comparative table) to identify trends .
Advanced: What reaction mechanisms govern its chemical transformations?
Methodological Answer:
- Amide Hydrolysis: Acidic/basic conditions cleave the propanamide bond via nucleophilic attack.
- Thioether Oxidation: Treat with H2O2 to form sulfoxide/sulfone derivatives, altering electronic properties.
- DFT Calculations: Model transition states (e.g., Gaussian 16) to predict regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
